Methyl 2-cyano-3-methoxybenzoate

Description

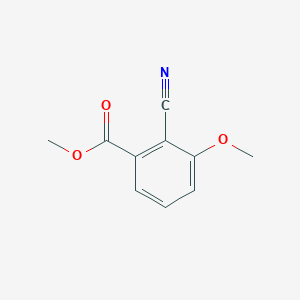

Methyl 2-cyano-3-methoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a cyano (-CN) group at position 2 and a methoxy (-OCH₃) group at position 2. The cyano group confers electron-withdrawing effects, which may influence reactivity, solubility, and stability compared to esters with electron-donating substituents.

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl 2-cyano-3-methoxybenzoate |

InChI |

InChI=1S/C10H9NO3/c1-13-9-5-3-4-7(8(9)6-11)10(12)14-2/h3-5H,1-2H3 |

InChI Key |

GCAVBDZHGNSMIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C#N)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers: Positional Effects

- Methyl 3-cyano-2-methoxybenzoate (CAS 406938-72-5) Substituents: Cyano (position 3), methoxy (position 2). Key Differences: The swapped positions of the cyano and methoxy groups alter electronic and steric effects. Electron-withdrawing cyano at position 3 may reduce ester hydrolysis rates compared to its position at 2 in the target compound. Safety protocols for handling include chemical-resistant protective clothing .

Substituted Benzoate Esters in Agrochemicals

- Metsulfuron Methyl Ester Substituents: Sulfonylurea group at position 2, methoxy at position 4. Applications: Herbicide targeting acetolactate synthase inhibition. Comparison: Unlike the target compound’s cyano group, sulfonylurea moieties enable enzyme interaction. This highlights how substituent chemistry dictates biological activity .

- Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8) Substituents: Amino (position 6), bromo (position 2), methoxy (position 3). Applications: Pharmaceutical intermediate. Comparison: Bromine’s steric bulk and amino’s reactivity contrast with the cyano group, suggesting divergent synthetic utility in drug discovery .

Aliphatic vs. Aromatic Methyl Esters

- Dodecanoic Acid Methyl Ester (Methyl Laurate) Structure: Aliphatic ester (C12 chain). Properties: Liquid at room temperature, used in biofuels and surfactants. Comparison: Aromatic esters like Methyl 2-cyano-3-methoxybenzoate likely exhibit higher melting points and lower volatility due to π-electron interactions .

- Methyl Salicylate Substituents: Hydroxy (position 2) esterified to methanol. Properties: Volatile, used in fragrances and analgesics. Comparison: The target compound’s cyano group reduces volatility and enhances chemical stability compared to methyl salicylate’s polar hydroxyl group .

Physical and Chemical Properties (Inferred)

While explicit data for this compound is unavailable, trends from analogs suggest:

- Melting Point : Likely >100°C (aromatic esters with polar substituents typically have higher melting points).

- Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to cyano and ester groups.

- Reactivity: Susceptible to hydrolysis under basic conditions, with the cyano group enabling further transformations (e.g., reduction to amines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.